molecular formula C43H54N5O8P B15156247 N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide

N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide

Cat. No.: B15156247
M. Wt: 799.9 g/mol
InChI Key: TXZRTLKYXTXDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IBU-DC Phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields such as molecular biology, genetics, and biotechnology. The compound is characterized by its high reactivity and efficiency in forming phosphodiester bonds, which are crucial for the construction of DNA and RNA sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IBU-DC Phosphoramidite typically involves the protection of nucleosides followed by the introduction of the phosphoramidite group. The process begins with the protection of the 5’-hydroxyl group of a nucleoside using a dimethoxytrityl (DMTr) group. This is followed by the reaction with a phosphoramidite reagent in the presence of an activator such as tetrazole . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of IBU-DC Phosphoramidite is scaled up using automated synthesizers. These machines facilitate the sequential addition of nucleosides to form oligonucleotides. The process involves multiple cycles of deprotection, coupling, capping, and oxidation to build the desired sequence . The use of automated systems ensures consistency, high throughput, and minimal contamination.

Chemical Reactions Analysis

Types of Reactions: IBU-DC Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key reaction is the formation of phosphodiester bonds between nucleosides. This involves the activation of the phosphoramidite group, which then reacts with the hydroxyl group of the next nucleoside in the sequence .

Common Reagents and Conditions: The common reagents used in these reactions include tetrazole or its derivatives as activators, and iodine or other oxidizing agents to convert the phosphite triester intermediate to a stable phosphodiester bond . The reactions are typically carried out in anhydrous acetonitrile to prevent hydrolysis of the reactive intermediates.

Major Products: The major products formed from these reactions are oligonucleotides with specific sequences. These oligonucleotides can be further modified with various functional groups or labels for use in different applications .

Mechanism of Action

The mechanism of action of IBU-DC Phosphoramidite involves the formation of phosphodiester bonds between nucleosides. The phosphoramidite group is activated by an activator such as tetrazole, which facilitates its reaction with the hydroxyl group of the next nucleoside. This results in the formation of a phosphite triester intermediate, which is then oxidized to form a stable phosphodiester bond . This process is repeated sequentially to build the desired oligonucleotide sequence.

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZRTLKYXTXDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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